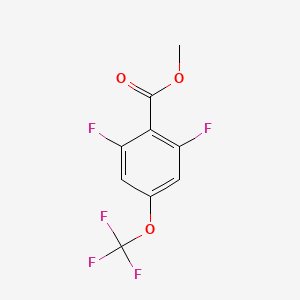
4,8-Dichloro-7-(trifluoromethyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,8-Dichloro-7-(trifluoromethyl)quinoline is an organic compound with the molecular formula C10H4Cl2F3N. It is a derivative of quinoline, characterized by the presence of two chlorine atoms and a trifluoromethyl group attached to the quinoline ring. This compound is known for its applications in organic synthesis and drug research due to its unique chemical properties.
準備方法
The synthesis of 4,8-Dichloro-7-(trifluoromethyl)quinoline typically involves several steps:
Starting Materials: The synthesis begins with 2,3-dichloroquinoline and 1,2-dichlorobenzene.
Fluorination: In the presence of acetyl fluoride or hydrogen fluoride, 1,2-dichlorobenzene is converted to 2-fluoro-1,2-dichlorobenzene.
Cyanation: 2-Fluoro-1,2-dichlorobenzene is then reacted with cyanobromide magnesium to form 2-cyano-1,2-dichlorobenzene.
Rearrangement: Under the catalysis of aluminum chloride, 2-cyano-1,2-dichlorobenzene undergoes the Amadori rearrangement to produce 2-cyano-1,2,3-trichlorobenzene.
Final Step: The final step involves reacting 2-cyano-1,2,3-trichlorobenzene with trifluoroformate to yield this compound.
化学反応の分析
4,8-Dichloro-7-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired products.
Cross-Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
科学的研究の応用
4,8-Dichloro-7-(trifluoromethyl)quinoline has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including fluoroborates.
Drug Research: The compound serves as an intermediate in the synthesis of pharmaceuticals, particularly those with antimicrobial and antineoplastic properties.
Material Science: It is used in the development of materials with unique properties, such as liquid crystals and dyes.
作用機序
The mechanism of action of 4,8-Dichloro-7-(trifluoromethyl)quinoline involves its interaction with specific molecular targets. The compound can inhibit certain enzymes, leading to its antimicrobial and antineoplastic effects. The exact pathways and targets depend on the specific application and the structure of the final product derived from this compound .
類似化合物との比較
4,8-Dichloro-7-(trifluoromethyl)quinoline can be compared with other fluorinated quinolines, such as:
4,7-Dichloroquinoline: Similar in structure but lacks the trifluoromethyl group, which can affect its reactivity and biological activity.
7-Fluoro-4-chloroquinoline: Another fluorinated quinoline with different substitution patterns, leading to varied applications and properties.
These comparisons highlight the unique properties of this compound, particularly its enhanced reactivity and potential for diverse applications in research and industry.
特性
IUPAC Name |
4,8-dichloro-7-(trifluoromethyl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl2F3N/c11-7-3-4-16-9-5(7)1-2-6(8(9)12)10(13,14)15/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKNRPDMKBYVVIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=NC=CC(=C21)Cl)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl2F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[2,6-Difluoro-4-(trifluoromethoxy)phenyl]boronic acid](/img/structure/B8089116.png)


![Ethyl 8-cyano-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B8089139.png)
![Ethyl 6-cyano-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B8089146.png)
![N-[(1R)-1-(4-Fluorophenyl)ethyl]cyclopropanamine hydrochloride](/img/structure/B8089152.png)

![Ethyl 7-cyano-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B8089176.png)
![Ethyl 6-nitro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B8089185.png)
